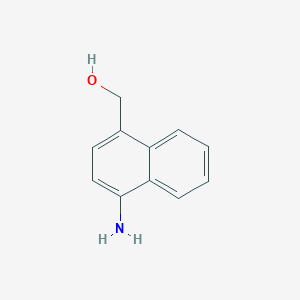

(4-Aminonaphthalen-1-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-Aminonaphthalen-1-yl)methanol is an organic compound with the molecular formula C₁₁H₁₁NO. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both an amino group and a hydroxymethyl group attached to the naphthalene ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminonaphthalen-1-yl)methanol typically involves the reduction of 4-nitronaphthalene-1-carbaldehyde. The reduction can be achieved using various reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding nitro compound. This method is advantageous due to its scalability and efficiency. The reaction is typically conducted in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .

Analyse Des Réactions Chimiques

Types of Reactions

(4-Aminonaphthalen-1-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The amino group can be reduced to form the corresponding amine.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: 4-Aminonaphthalen-1-carboxylic acid.

Reduction: 4-Aminonaphthalen-1-ylmethane.

Substitution: Various substituted naphthalene derivatives.

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that derivatives of (4-Aminonaphthalen-1-yl)methanol can exhibit notable antimicrobial properties. For instance, compounds synthesized from naphthalene derivatives have shown moderate to good activity against various bacterial strains and fungi. In a study focused on synthesizing novel Schiff bases involving naphthalenes, the resulting compounds were evaluated for their antimicrobial efficacy using standard methods, demonstrating promising results against both gram-positive and gram-negative bacteria .

Cancer Research

The compound has been investigated for its potential cytotoxic effects against cancer cell lines. Specifically, studies have highlighted the ability of naphthalene derivatives to induce apoptosis in leukemia and colorectal adenocarcinoma cells. The mechanism often involves the modulation of cellular pathways associated with cancer progression, making this compound a candidate for further exploration in anticancer drug development .

Synthesis of Complex Molecules

This compound serves as a versatile building block in organic synthesis. It has been utilized in various reactions to create complex molecules, including diarylmethyl-functionalized anilines through regioselective hydroarylation processes. This method allows for the efficient construction of intricate molecular architectures without the need for catalysts or additives, showcasing the compound's utility in synthetic organic chemistry .

Development of Reversible Covalent Drugs

Recent advancements have explored the role of this compound in developing reversible covalent drugs aimed at activating Nrf2, a transcription factor involved in cellular defense mechanisms. The compound's structural properties make it suitable for designing selective Nrf2 activators that may lead to therapeutic applications in conditions like chronic kidney disease .

Fluorescent Sensors

The incorporation of this compound into polymer matrices has been studied for its potential use in fluorescent sensors. These sensors can detect environmental changes or specific analytes due to the unique optical properties imparted by naphthalene derivatives. Such applications are particularly relevant in environmental monitoring and biomedical diagnostics .

Comparative Data Table

Case Study 1: Antimicrobial Efficacy

In a study published by Jilariya et al., various naphthalene derivatives were synthesized and tested for their antimicrobial activity using the cup plate method. The results demonstrated that many synthesized compounds exhibited significant antimicrobial properties compared to standard drugs, highlighting the potential of this compound derivatives in developing new antimicrobial agents .

Case Study 2: Cancer Cell Line Studies

A comparative assessment of small-molecule interactions with Nrf2 revealed that this compound derivatives could activate Nrf2 pathways selectively, suggesting their role as lead compounds in cancer therapeutics aimed at enhancing cellular resistance to oxidative stress .

Mécanisme D'action

The mechanism of action of (4-Aminonaphthalen-1-yl)methanol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Aminonaphthalene-1-carboxylic acid

- 4-Aminonaphthalene-1-ylmethane

- 4-Nitronaphthalene-1-ylmethanol

Uniqueness

(4-Aminonaphthalen-1-yl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the naphthalene ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Activité Biologique

(4-Aminonaphthalen-1-yl)methanol, with the molecular formula C₁₁H₁₁NO, is an organic compound derived from naphthalene. It features both an amino group and a hydroxymethyl group, which contribute to its unique chemical properties and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to diverse biological effects such as:

- Enzyme inhibition : The compound may inhibit specific enzymes by binding to their active sites.

- Receptor modulation : It can act as a ligand for various receptors, influencing signaling pathways.

Anticancer Properties

Research has indicated that this compound exhibits potential anticancer properties. A study demonstrated that derivatives of naphthalene compounds possess cytotoxic effects against several cancer cell lines. The mechanism involves apoptosis induction through the activation of caspase pathways .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a significant role in inflammatory processes.

Antimicrobial Activity

This compound has shown promising antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. The compound disrupts microbial cell membranes and inhibits cell wall synthesis .

Research Findings and Case Studies

Applications in Medicine and Industry

The unique properties of this compound make it a valuable compound in several fields:

- Pharmaceuticals : Its potential as an anticancer and anti-inflammatory agent positions it as a candidate for drug development.

- Dyes and Pigments : The compound's chromophoric properties allow it to be used in the production of dyes, enhancing color stability and intensity in various applications.

Propriétés

IUPAC Name |

(4-aminonaphthalen-1-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-6,13H,7,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKLPKBQYLYXXQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2N)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.